Regiochemical Identity: 4-Methyl vs. 6-Methyl Pyridine Substitution Defines a Distinct Chemical Entity
The target compound carries the methyl substituent at the pyridine 4-position, whereas the closest purchasable analog (CAS 392236-08-7) bears the methyl group at the 6-position . This regiochemical difference alters the electron distribution of the pyridine ring, shifting the calculated pKa of the conjugate acid, dipole moment, and LogP. The 4-methyl isomer exhibits a predicted density of 1.2±0.1 g/cm³ and a boiling point of 507.2±40.0 °C at 760 mmHg , while corresponding experimental data for the 6-methyl isomer remain unpublished, indicating a gap in physicochemical characterization that precludes direct substitution.
| Evidence Dimension | Regiochemistry and predicted physicochemical properties |
|---|---|
| Target Compound Data | 4-methylpyridin-2-yl isomer: density 1.2±0.1 g/cm³; boiling point 507.2±40.0 °C (predicted) |
| Comparator Or Baseline | 6-methylpyridin-2-yl isomer (CAS 392236-08-7): no reported density or boiling point |
| Quantified Difference | Qualitative difference in substitution pattern; quantitative physicochemical comparison limited by absence of published data for comparator |
| Conditions | Predicted properties from ChemSrc database using ACD/Labs Percepta prediction engine |
Why This Matters
This confirms that the 4-methyl isomer is a chemically distinct entity; procurement of the incorrect regioisomer would introduce an uncontrolled variable in any structure-activity study.
